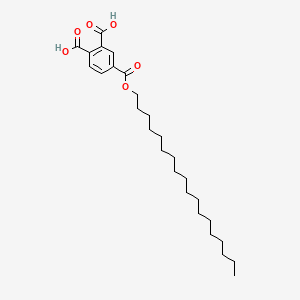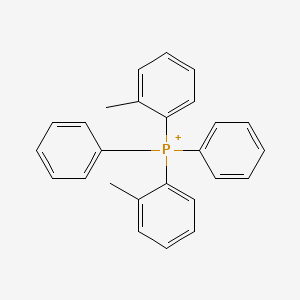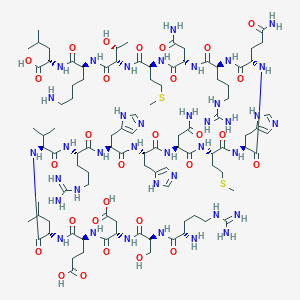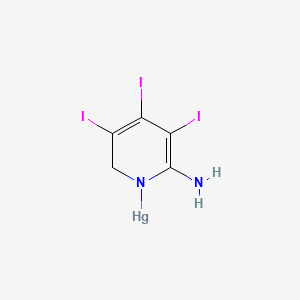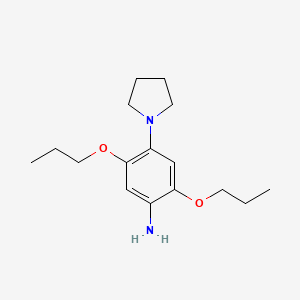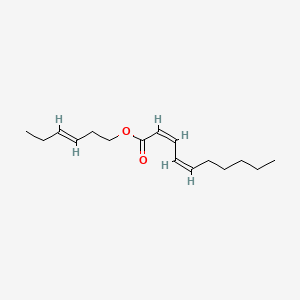
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate is an organic compound known for its distinctive aroma, often described as green, leafy, or fruity. This compound is a type of ester, which is commonly found in various plants and fruits. It plays a significant role in the flavor and fragrance industry due to its pleasant scent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate typically involves the esterification reaction between (E)-3-hexenol and (2Z,4Z)-2,4-decadienoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, enzymatic catalysis using lipases can be employed for a more environmentally friendly synthesis.
化学反应分析
Types of Reactions
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-hexenal or (2Z,4Z)-2,4-decadienoic acid.
Reduction: Formation of (E)-3-hexenol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
科学研究应用
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions, as it is a component of plant volatiles that attract pollinators or repel herbivores.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the flavor and fragrance industry to impart green, leafy, or fruity notes to products.
作用机制
The mechanism of action of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, modulating various biochemical pathways. For instance, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
相似化合物的比较
Similar Compounds
(E)-2-Hexenal: Another green leaf volatile with a similar aroma but differs in its chemical structure.
(Z)-3-Hexenyl acetate: Shares a similar fruity scent but has a different ester functional group.
(E)-2-Decenal: Has a similar chain length but differs in the position and configuration of double bonds.
Uniqueness
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate stands out due to its unique combination of double bonds and ester functional group, which contribute to its distinct aroma profile. Its specific configuration and structure make it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scents.
属性
CAS 编号 |
94109-96-3 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
[(E)-hex-3-enyl] (2Z,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C16H26O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h6,8,10-12,14H,3-5,7,9,13,15H2,1-2H3/b8-6+,11-10-,14-12- |
InChI 键 |
GDCDHOABPPVBLT-DBQLZJNWSA-N |
手性 SMILES |
CCCCC/C=C\C=C/C(=O)OCC/C=C/CC |
规范 SMILES |
CCCCCC=CC=CC(=O)OCCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



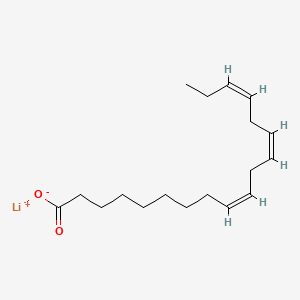

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
